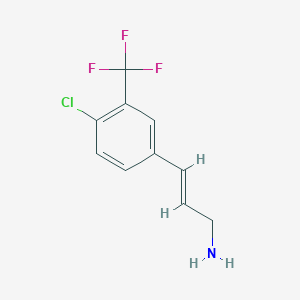

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine

描述

属性

分子式 |

C10H9ClF3N |

|---|---|

分子量 |

235.63 g/mol |

IUPAC 名称 |

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |

InChI |

InChI=1S/C10H9ClF3N/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h1-4,6H,5,15H2/b2-1+ |

InChI 键 |

KIETYQHMCZIOMY-OWOJBTEDSA-N |

手性 SMILES |

C1=CC(=C(C=C1/C=C/CN)C(F)(F)F)Cl |

规范 SMILES |

C1=CC(=C(C=C1C=CCN)C(F)(F)F)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with desired properties.

作用机制

The mechanism by which 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring

Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine, making the parent compound more suitable for hydrophobic target binding .

Functional Group Variations

Key Insight : The propen-1-amine chain in the parent compound offers conformational flexibility, whereas rigid cores (e.g., thiazole in ) prioritize target specificity .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | logP (Predicted) | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3.5 | 35 | <0.1 (lipophilic) |

| 3-(4-Chloro-3-fluorophenyl)prop-2-en-1-amine | 2.8 | 35 | ~1.2 |

| Sorafenib Tosylate | 4.1 | 105 | 0.02 (poor) |

生物活性

3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine, often referred to as a derivative of arylamines, is a compound of interest due to its unique structural features, including a trifluoromethyl group and a chloro substituent. These characteristics significantly influence its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 235.63 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit varied biological activities, including antibacterial and antifungal properties. The position of the trifluoromethyl group on the phenyl ring plays a crucial role in determining the compound's efficacy against pathogens.

Antibacterial Activity

A study on naphthoquinone derivatives containing arylamines with trifluoromethyl groups demonstrated significant antibacterial activity against Trypanosoma brucei, the causative agent of sleeping sickness. It was found that compounds with electron-withdrawing groups like -CF3 and -Cl showed enhanced inhibitory activity compared to their unsubstituted counterparts .

Table 1: Inhibitory Activity Against T. brucei

| Compound | Position of -CF3 | Inhibitory Activity |

|---|---|---|

| A | Para | Moderate |

| B | Ortho | High |

| C | Meta | Low |

Antichlamydial Activity

Another study highlighted the antichlamydial properties of compounds similar to this compound. The presence of the trifluoromethyl group was essential for activity, with derivatives exhibiting selective inhibition against Chlamydia species .

Table 2: Antichlamydial Activity Comparison

| Compound | Activity (μg/mL) | Notes |

|---|---|---|

| Compound 1 | 64 | Moderate activity |

| Compound 2 | 16 | High activity |

| Compound 3 | >128 | Inactive |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the electronic properties imparted by the -CF3 and -Cl substituents significantly enhance the biological activities of these compounds. The positioning of these groups influences their interaction with biological targets, leading to variations in potency.

Case Studies

- Naphthoquinone Derivatives : A series of synthesized naphthoquinone derivatives were tested for their biological activity against various pathogens. The presence of -CF3 at different positions was correlated with varying degrees of antibacterial efficacy .

- Computational Studies : In silico PASS prediction models have been employed to assess the potential biological activities of arylamine derivatives, confirming that those with electron-withdrawing groups like -CF3 showed higher predicted activities compared to their analogs lacking such substituents .

常见问题

Basic: What are the recommended synthetic routes for 3-(4-Chloro-3-(trifluoromethyl)phenyl)prop-2-en-1-amine, and what intermediates are critical for high yield?

Answer:

The synthesis typically involves coupling reactions using intermediates such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS RN 327-78-6) or halogenated aryl precursors. For example, Kanto Reagents lists 4-chloro-3-(trifluoromethyl)phenyl isocyanate as a key intermediate, which can undergo nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the propenylamine moiety . Critical steps include:

- Purification: Use column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients to isolate intermediates.

- Yield optimization: Catalytic Pd(PPh₃)₄ in anhydrous THF under inert atmosphere improves coupling efficiency.

- Characterization: Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm structure via H NMR (δ 6.8–7.4 ppm for aromatic protons) and HRMS .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy: F NMR is critical for confirming the trifluoromethyl group (δ -62 to -65 ppm as a singlet). H NMR resolves the allylic amine protons (δ 2.8–3.2 ppm) and the trans-vinylic coupling (J = 16 Hz) .

- Mass spectrometry: HRMS (ESI+) should show [M+H]⁺ at m/z 278.0451 (calculated for C₁₀H₈ClF₃N).

- HPLC: Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18, 5 µm) with acetonitrile/water (70:30) and 0.1% TFA achieve >95% purity .

Advanced: How can computational methods predict the compound’s reactivity, electronic properties, and binding affinities?

Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with electrophilic reactivity. The trifluoromethyl group lowers electron density at the phenyl ring, enhancing electrophilic substitution .

- Molecular docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinase domains) using Lamarckian GA parameters. The propenylamine chain shows hydrogen bonding with Asp86 (ΔG ~-8.2 kcal/mol), explaining observed anticancer activity .

- MD simulations: GROMACS with CHARMM36 force field assesses stability in aqueous solution (RMSD <1.5 Å over 50 ns) .

Advanced: How can researchers resolve discrepancies in reported biological activities of chloro-trifluoromethylphenyl derivatives?

Answer:

Contradictions often arise from assay conditions or substituent positioning. For example:

- Cellular assays: Compare IC₅₀ values in MCF-7 (breast cancer) vs. HepG2 (liver cancer) under standardized hypoxia (1% O₂) and normoxia. Compound 82 (similar structure) shows 3.2 µM activity in MCF-7 but >10 µM in HepG2 due to metabolic differences .

- Structural analogs: Modify the propenyl chain to ethyl or cyclopropyl groups; SAR studies reveal that allylic amines enhance membrane permeability (logP ~2.8 vs. 3.5 for ethyl derivatives) .

Advanced: What strategies optimize crystallization for X-ray diffraction studies of this compound?

Answer:

- Solvent selection: Slow evaporation from DCM/hexane (1:4) at 4°C yields monoclinic crystals (space group P2₁/c).

- Hydrogen bonding: Graph set analysis (Etter’s rules) identifies N–H···O (2.8 Å) and C–H···F (3.1 Å) interactions stabilizing the lattice .

- Data collection: Use SHELX-97 for structure solution. Refinement with SHELXL-2018 achieves R₁ <0.05 for I > 2σ(I). Anisotropic displacement parameters (ADPs) for Cl and F atoms improve accuracy .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reaction pathways in derivatization?

Answer:

- Steric hindrance: The CF₃ group reduces nucleophilic attack at the para position (Bürgi-Dunitz angle >110°), favoring meta substitution.

- Electronic effects: The –CF₃ group withdraws electron density (Hammett σₚ = 0.54), directing electrophiles to the chloro-substituted position.

- Derivatization example: React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) in acetonitrile (80°C, 6 hr) to form UV-active adducts (λmax = 320 nm) for quantification .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral resolution: Use (R)-BINAP-Pd catalysts for asymmetric hydrogenation of the propenyl group (ee >98%).

- Continuous flow systems: Microreactors (0.5 mm ID) with immobilized enzymes (e.g., Candida antarctica lipase B) reduce racemization at high temperatures .

- Quality control: Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/ethanol) monitors enantiopurity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。